Methyl 3-(6-methoxypyridin-2-yl)propanoate

Description

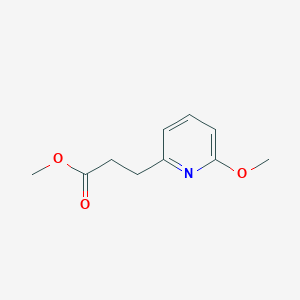

Methyl 3-(6-methoxypyridin-2-yl)propanoate (CAS: 156094-67-6) is an ester derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and a propanoate moiety at the 2-position. Its molecular structure combines the aromaticity and basicity of the pyridine ring with the hydrolytic sensitivity of the ester group. This compound is commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic analogs with tailored biological activities .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 3-(6-methoxypyridin-2-yl)propanoate |

InChI |

InChI=1S/C10H13NO3/c1-13-9-5-3-4-8(11-9)6-7-10(12)14-2/h3-5H,6-7H2,1-2H3 |

InChI Key |

GEEDBTAPPGZZFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methoxypyridin-2-yl)propanoate typically involves the esterification of 6-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields . The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methoxypyridin-2-yl)propanoate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(6-methoxypyridin-2-yl)propanol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: 6-Hydroxypyridine derivatives.

Reduction: 3-(6-Methoxypyridin-2-yl)propanol.

Substitution: Various halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Methyl 3-(6-methoxypyridin-2-yl)propanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group and ester functionality allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-donating methoxy groups (e.g., in Methyl 3-(6-methoxypyridin-2-yl)propanoate) stabilize the pyridine ring, whereas halogens (Br, Cl) increase electrophilicity, as seen in Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate .

- Backbone Variations: Propanoate esters offer greater flexibility than acrylates or malonates, influencing conformational stability in binding interactions .

Reactivity Trends :

- Halogenated analogs (e.g., bromo or chloro derivatives) exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy-substituted compounds .

- Ester groups in this compound are susceptible to hydrolysis under acidic/basic conditions, similar to other propanoate esters .

Physicochemical Properties

- Spectroscopic Data: IR: Ester carbonyl stretches (~1730–1750 cm⁻¹) are consistent across analogs, as observed in Methyl 3-acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate . NMR: Pyridine protons resonate between δ 7.0–7.5 ppm, while methoxy groups appear at δ 3.6–3.7 ppm. Halogen substituents cause deshielding of adjacent protons (e.g., δ 7.53 for 4'-H in ).

- Polarity and Solubility : Carboxylic acid derivatives (e.g., 2-(4-bromo-6-methoxypyridin-2-yl)acetic acid) show higher water solubility due to ionizable groups, whereas esterified analogs are more lipophilic .

Biological Activity

Methyl 3-(6-methoxypyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of this compound

This compound is a derivative of pyridine, characterized by the presence of a methoxy group at the 6-position. This structural modification enhances its solubility and interaction with biological targets, which is crucial for its therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to act as an enzyme inhibitor, suggesting that it modulates various biochemical pathways by binding to target sites on these proteins. This interaction can lead to significant alterations in enzyme activity, potentially influencing disease processes.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to enzymes, inhibiting their activity and altering metabolic pathways. |

| Receptor Binding | Interacts with specific receptors, modulating signaling pathways. |

| Biomolecule Interaction | Influences the behavior of various biomolecules, affecting cellular functions. |

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent, demonstrating effectiveness against various pathogens.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound inhibits specific enzymes involved in metabolic pathways associated with cancer progression, highlighting its potential as an anticancer agent .

- Neuroprotective Study : In vitro experiments showed that this compound protects dopaminergic neurons from apoptosis induced by neurotoxins, suggesting its utility in treating Parkinson’s disease .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to the methoxy group positioning. This feature enhances its solubility and interaction with biological targets compared to other pyridine derivatives.

Table 2: Comparison with Similar Compounds

| Compound | Solubility | Biological Activity |

|---|---|---|

| This compound | High | Antimicrobial, Anti-inflammatory |

| Methyl 3-amino-3-(pyridin-3-yl)propanoate | Moderate | Anticancer |

| Ethyl 4-(pyridin-2-yl)thiazol-2-amines | Low | Limited bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.